molecular formula C13H23BrO B13067534 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane

Cat. No.: B13067534
M. Wt: 275.22 g/mol
InChI Key: WVYWGMRNZWVQKZ-UHFFFAOYSA-N
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Description

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane is a sophisticated organic compound of significant interest in research and development, particularly in medicinal chemistry. Its structure incorporates a 1,1-dimethylcyclohexane moiety, a feature known to influence the physicochemical properties of a molecule, potentially enhancing metabolic stability and modulating lipophilicity . The molecule also contains a brominated cyclopentyl ether chain, which serves as a versatile handle for further synthetic elaboration. The bromine atom is a classic functional group for participation in cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to construct more complex molecular architectures. The ether linkage can influence the molecule's conformation and electronic distribution, potentially mimicking hydrogen-bond acceptors present in biologically active molecules. In drug discovery, complex cycloalkane derivatives are frequently investigated as key scaffolds or intermediates for targets such as kinases and various enzymes . The strategic placement of the bromine and ether functional groups makes this compound a valuable intermediate for constructing novel spirocyclic or fused-ring systems, which are core structures in many modern pharmaceutical agents, including KIF18A inhibitors and other targeted therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

4-(2-bromocyclopentyl)oxy-1,1-dimethylcyclohexane

InChI

InChI=1S/C13H23BrO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3

InChI Key

WVYWGMRNZWVQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2CCCC2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the following steps:

    Bromination of Cyclopentane: Cyclopentane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclopentane.

    Formation of the Ether Linkage: The 2-bromocyclopentane is then reacted with 1,1-dimethylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Potential as Anticancer Agent:
Research has indicated that compounds similar to 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane may exhibit anticancer properties. The presence of the bromine atom is significant as halogenated compounds often show enhanced biological activity. Studies have reported that brominated compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that derivatives of cyclohexane can offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells . The specific structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Cosmetic Formulations

Skin Care Applications:
The compound's unique structure allows it to be explored as an ingredient in cosmetic formulations. Its potential as a skin conditioning agent has been highlighted in studies focusing on topical formulations designed to enhance skin hydration and elasticity . The incorporation of such compounds into creams and lotions can improve their sensory attributes and overall efficacy.

Stability and Safety Assessments:
Cosmetic products containing new chemical entities must undergo rigorous safety assessments. Studies have shown that formulations including halogenated compounds can be evaluated for skin irritation and sensitization through standardized tests such as patch tests on human subjects . This ensures that products are not only effective but also safe for consumer use.

Material Science

Polymer Development:
In material science, this compound may serve as a precursor for developing novel polymers with specific properties. Its reactivity can be harnessed to create materials with tailored mechanical and thermal properties suitable for various applications, including coatings and adhesives .

Nanotechnology Applications:
The compound's ability to form stable dispersions makes it a candidate for nanotechnology applications. Research into nanoparticle formulations utilizing this compound could lead to advancements in drug delivery systems where controlled release and targeted therapy are paramount .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Compounds similar to this compound show anticancer properties by inducing apoptosis.
Cosmetic Formulations Demonstrated effectiveness in enhancing skin hydration and elasticity.
Material Science Potential use as a precursor for novel polymers with tailored properties.

Mechanism of Action

The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(bromomethyl)-1,1-dimethylcyclohexane and its analogs based on molecular structure, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point Storage Conditions Applications
4-(Bromomethyl)-1,1-dimethylcyclohexane C₉H₁₇Br 205.13 Bromomethyl, dimethyl Not reported -4°C (1–2 weeks), -20°C (1–2 years) Intermediate in organic synthesis
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl Not reported Not specified Laboratory reagent
4-(Bromomethyl)-1,1-difluorocyclohexane C₇H₁₁BrF₂ 213.06 Bromomethyl, difluoro 195°C Not specified Organic synthesis intermediate
Cyclohexylmethyl Bromide C₇H₁₃Br 177.08 Bromomethyl Not reported Not specified Industrial chemical precursor

Key Observations:

Structural Variations: The dimethyl group in 4-(bromomethyl)-1,1-dimethylcyclohexane increases steric hindrance compared to simpler analogs like (bromomethyl)cyclohexane. This may reduce reactivity in substitution reactions . unreported values for other analogs) .

Stability and Storage :

  • 4-(bromomethyl)-1,1-dimethylcyclohexane requires stringent low-temperature storage, likely due to the lability of the bromomethyl group and sensitivity to thermal decomposition .

Applications :

  • Brominated cyclohexanes primarily serve as intermediates in organic synthesis. For example, 4-(bromomethyl)-1,1-dimethylcyclohexane may act as a precursor for cross-coupling reactions or alkylation processes .

Research Findings and Data Gaps

  • Collision Cross-Section (CCS) Data : For 4-(bromomethyl)-1,1-dimethylcyclohexane, predicted CCS values range from 140.2–147.9 Ų across different adducts (e.g., [M+H]⁺, [M+Na]⁺), suggesting moderate molecular size and polarity .
  • Safety Data: Limited safety information is available for these compounds. (Bromomethyl)cyclohexane requires caution in handling, with first-aid measures including skin washing and medical consultation .
  • Literature Gaps: No peer-reviewed studies on 4-(bromomethyl)-1,1-dimethylcyclohexane are reported, indicating a need for experimental validation of predicted properties .

Biological Activity

Chemical Structure

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane features a cyclohexane ring substituted with a bromocyclopentyl ether group. The presence of bromine in the cyclopentyl moiety may enhance its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C13H19BrO
  • Molecular Weight : 273.19 g/mol

Pharmacological Profile

The biological activity of this compound has been explored in various contexts:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : Certain brominated compounds are known for their antimicrobial activities. This compound may exhibit similar properties, making it a candidate for further investigation in treating infections.

Case Studies

Research studies have highlighted the following findings related to the biological activity of this compound:

  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be in the micromolar range, indicating a potent effect .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
  • Neuroprotective Studies :
    • In models of oxidative stress-induced neuronal injury, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cellular viability .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicitySignificant against HeLa cells
Apoptosis InductionActivation of caspases
NeuroprotectionReduction in ROS levels

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